2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
Description
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[(2-methylphenyl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13-8-5-6-9-15(13)12-24-19(25)17(18-21-14(2)27-22-18)16-10-4-3-7-11-23(16)20(24)26/h5-6,8-9H,3-4,7,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRZMZYMVPGJQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a novel heterocyclic compound that has garnered attention for its potential biological activities. The presence of the 1,2,4-oxadiazole moiety is known to enhance the pharmacological profile of compounds due to its diverse biological properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- 2-Methylbenzyl group : This aromatic side chain may contribute to lipophilicity and potential interactions with biological targets.
- 1,2,4-Oxadiazole ring : Known for its antimicrobial and anticancer activities.
- Tetrahydropyrimido[1,6-a]azepine core : This bicyclic structure is associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit a broad spectrum of biological activities. These include:
- Anticancer Activity : Several studies have reported that oxadiazole derivatives possess cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cell lines .
- Antimicrobial Activity : The oxadiazole ring has been linked to significant antibacterial properties. Compounds similar to the one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pathways associated with inflammation .
1. Anticancer Studies
A study conducted on a series of 1,2,4-oxadiazole derivatives found that compounds similar to our target exhibited notable cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 12.5 |
| Compound B | MCF7 | 15.0 |
| Compound C | A549 | 10.0 |
These results suggest that modifications to the oxadiazole structure can lead to enhanced anticancer activity .
2. Antimicrobial Efficacy
Research has shown that certain oxadiazole derivatives possess strong bactericidal effects:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 8 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
These findings indicate the potential of oxadiazole-containing compounds in treating bacterial infections .
The mechanisms underlying the biological activity of these compounds are varied:
- Cytotoxicity in Cancer Cells : It is believed that these compounds induce apoptosis through mitochondrial pathways and inhibit cell proliferation by interfering with DNA synthesis.
- Antimicrobial Action : The presence of the oxadiazole group may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Comparison with Similar Compounds
Key Observations :
- Synthesis : The target compound likely follows multi-step cyclization and substitution protocols, akin to methods used for analogs. For instance, oxadiazole incorporation often involves cycloaddition or condensation with aldehydes and carboxamides . Yields for similar compounds range from 57% to 68%, suggesting moderate efficiency .
- Characterization : Consistent with analogs, the compound would be characterized via $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, IR, and mass spectrometry to confirm substituent positions and ring systems .
Bioactivity and Functional Group Contributions
- 1,2,4-Oxadiazole Role: This heterocycle is associated with metabolic stability and enzyme inhibition (e.g., HDACs, kinases) .
- Pyrimidoazepine Core : The fused bicyclic system may mimic purine or pyrimidine bases, enabling interactions with nucleic acids or proteins. Analog 12 () showed moderate bioactivity, suggesting the core’s pharmacological relevance.
- Antimicrobial Potential: Derivatives like those in exhibit activity against microbial targets, implying that the target compound’s 2-methylbenzyl group could enhance lipophilicity and membrane penetration .
Computational and Clustering Analyses
- Similarity Indexing : Using Tanimoto coefficients (), the compound’s structural similarity to bioactive molecules (e.g., SAHA, a histone deacetylase inhibitor) could be quantified. Analogous studies show ~70% similarity correlates with shared bioactivity .
- Bioactivity Clustering : Hierarchical clustering () suggests that structurally related compounds (e.g., similar oxadiazole-pyrimidine hybrids) cluster into groups with congruent modes of action, such as enzyme inhibition or antimicrobial effects .
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 2–12 hours | Longer times favor cyclization |
| Temperature | 80–120°C | Higher temps reduce side products |
| Solvent Polarity | ε = 20–40 (e.g., DMF) | Enhances intermediate stability |
Advanced: How can contradictions in spectral data (e.g., NMR shifts) be resolved during structural elucidation?
Answer:
Discrepancies in spectral assignments often arise from tautomerism or conformational flexibility. For example:
- NMR analysis : Use 2D techniques (HSQC, HMBC) to correlate protons with carbons, resolving ambiguities in aromatic or heterocyclic regions. Compare experimental shifts with DFT-calculated NMR spectra for tautomeric forms .
- X-ray crystallography : Resolve absolute configuration and confirm heterocyclic ring conformations .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas, distinguishing between isobaric intermediates .
Example : In , the NMR signal at 165.48 ppm was assigned to a carbonyl group adjacent to the oxadiazole ring, confirmed via HMBC correlations to adjacent protons .
Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?
Answer:
- HPLC-PDA : Use a C18 column (methanol/water mobile phase) to quantify impurities (>98% purity threshold).
- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen (degradation onset >200°C indicates suitability for long-term storage) .
- IR spectroscopy : Monitor carbonyl (1700–1750 cm) and oxadiazole (1600–1650 cm) functional groups for batch consistency .
Advanced: How can mechanistic studies resolve unexpected reactivity in alkylation or cyclization steps?
Answer:
- Kinetic profiling : Use in situ FTIR or Raman spectroscopy to track intermediate formation (e.g., imidazolium intermediates in alkylation) .
- Isotopic labeling : Introduce or to trace oxygen/nitrogen migration during cyclization .
- Computational modeling : DFT calculations (B3LYP/6-31G*) identify transition-state barriers, explaining regioselectivity in oxadiazole formation .
Case Study : demonstrated that alkylation with benzyl chlorides proceeds via an SN2 mechanism, confirmed by stereochemical inversion in chiral intermediates .
Basic: What pharmacological screening strategies are recommended for initial activity assessment?
Answer:
- In vitro assays :
- Cytotoxicity : MTT assay on HEK-293 cells to rule out nonspecific toxicity (IC >50 µM preferred) .
Advanced: How can computational methods predict the compound’s environmental fate or biodegradability?
Answer:
- QSAR models : Predict logP (hydrophobicity) and biodegradation half-life using EPI Suite or ADMET Predictor. High logP (>3) suggests bioaccumulation risk .
- Molecular docking : Simulate interactions with metabolic enzymes (e.g., cytochrome P450) to identify potential metabolites .
- Degradation studies : UV/HO treatment under simulated sunlight to assess photolytic stability .
Advanced: How to address discrepancies between in vitro and in vivo activity data?
Answer:
- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (microsomal stability assays) to identify bioavailability issues .
- Prodrug design : Modify solubility via ester prodrugs (e.g., acetyl or phosphate derivatives) .
- Tissue distribution studies : Radiolabel the compound () to track accumulation in target organs .
Basic: What theoretical frameworks guide structure-activity relationship (SAR) studies?
Answer:
- Hammett substituent constants : Quantify electronic effects of substituents (e.g., methyl vs. nitro groups) on bioactivity .
- Topomer CoMFA : Align 3D structures to model steric/electrostatic interactions driving activity .
- Free-Wilson analysis : Deconstruct contributions of individual functional groups (e.g., oxadiazole vs. azepine rings) to potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
